molecular formula C11H14 B11722823 1-Cyclopropyl-2,4-dimethylbenzene CAS No. 27546-47-0

1-Cyclopropyl-2,4-dimethylbenzene

Cat. No.: B11722823
CAS No.: 27546-47-0
M. Wt: 146.23 g/mol
InChI Key: IKCIWZCTHIIFPL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,4-dimethylbenzene is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of benzene, where a cyclopropyl group and two methyl groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclopropyl-2,4-dimethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopropyl-2,4-dimethylcyclohexane.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-Cyclopropyl-2,4-dimethylbenzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its potential biological activity.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring. The cyclopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

  • 1-Cyclopropyl-3,5-dimethylbenzene
  • 1-Cyclopropyl-2,5-dimethylbenzene
  • 1-Cyclopropyl-2,3-dimethylbenzene

Uniqueness: 1-Cyclopropyl-2,4-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring

Properties

CAS No.

27546-47-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-cyclopropyl-2,4-dimethylbenzene

InChI

InChI=1S/C11H14/c1-8-3-6-11(9(2)7-8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3

InChI Key

IKCIWZCTHIIFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)C

Origin of Product

United States

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